

An In-depth Technical Guide on the Explosive Nature of Silver Picrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silver picrate*

Cat. No.: *B086978*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: **Silver picrate** is an extremely dangerous and sensitive primary explosive. The information provided herein is for academic and professional research purposes only. The synthesis, handling, or use of **silver picrate** should only be attempted by qualified professionals in a specialized, controlled laboratory environment with extensive safety measures in place.

Introduction

Silver picrate ($C_6H_2AgN_3O_7$) is the silver salt of picric acid (2,4,6-trinitrophenol).^[1] It is recognized as a dangerously explosive material, exhibiting extreme sensitivity to a variety of stimuli including shock, friction, heat, and drying.^{[1][2]} In its pure, dry state, it exists as a yellow to orange crystalline powder which may turn brown upon exposure to heat or light.^{[1][2]} Due to its hazardous nature, **silver picrate** has no significant industrial or commercial applications and is handled only in specialized research contexts with the highest safety controls.^[1] This guide consolidates the available technical data on its chemical properties, explosive characteristics, and critical safety protocols for its handling.

Chemical and Physical Properties

Silver picrate is formed by the electrostatic coordination of a silver(I) ion (Ag^+) with a picrate anion.^[1] The picrate anion's structure, a phenolic ring with three electron-withdrawing nitro

groups, contributes to the compound's energetic instability.[1] The key chemical and physical properties of **silver picrate** are summarized below.

Property	Value	Citation(s)
IUPAC Name	Silver 2,4,6-trinitrophenolate	[3]
CAS Number	146-84-9	[4]
Molecular Formula	C ₆ H ₂ AgN ₃ O ₇	[4]
Molecular Weight	335.96 g/mol	[3][4]
Appearance	Yellow powder or crystalline material.[2] As a wetted paste, it appears white to light-colored.[3][5][6]	[2][3][5][6]
Density	1.856 g/cm ³	[7]
Boiling Point	303.6 °C at 760 mmHg	[7]
Flash Point	133.9 °C	[7]
Solubility	Soluble in about 50 parts water; sparingly soluble in alcohol; slightly soluble in acetone or glycerol. Insoluble in chloroform and ether.	[4][7]

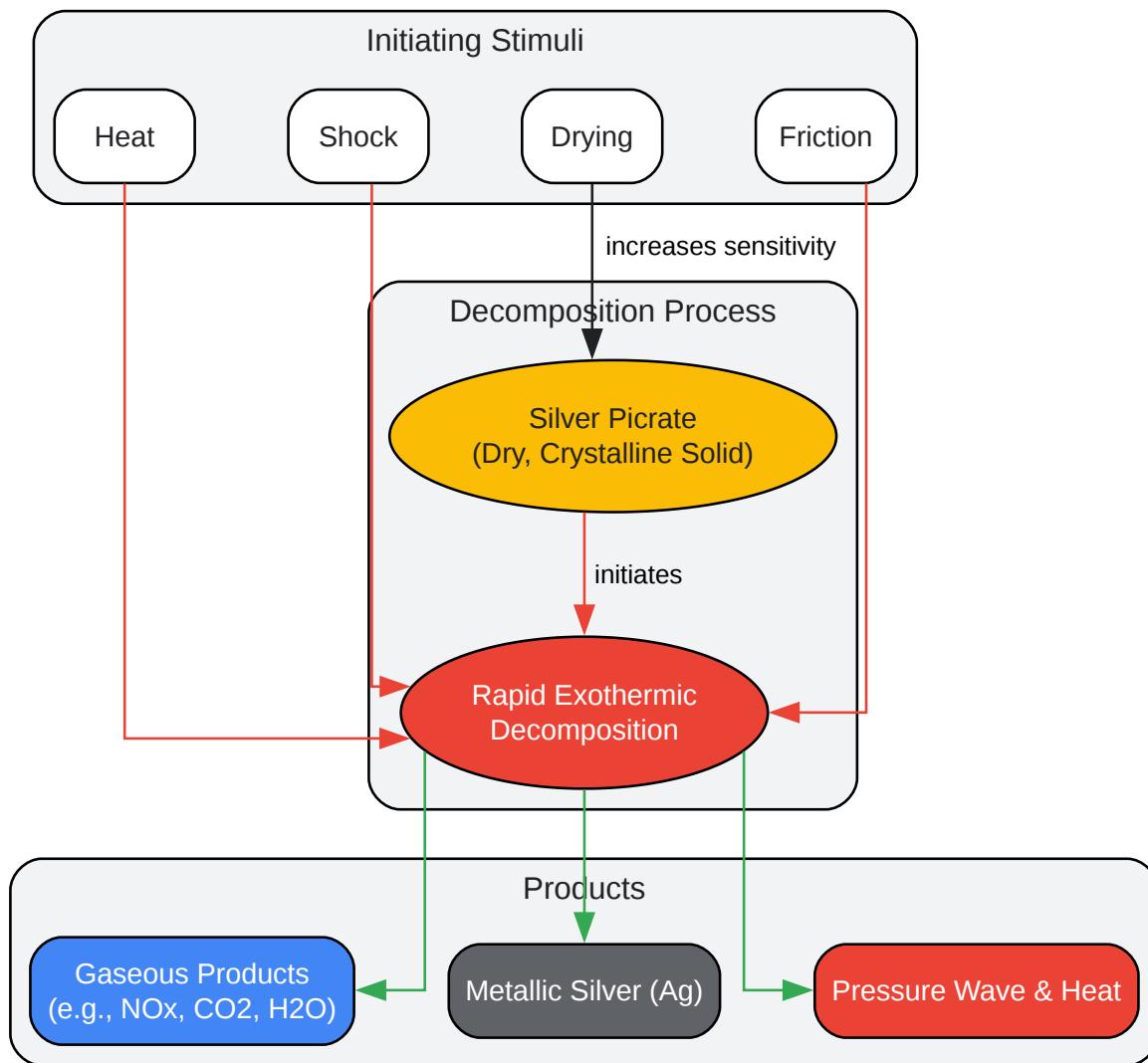
Explosive Characteristics

Silver picrate is classified as a primary explosive, meaning it is highly sensitive and can be detonated by relatively small amounts of energy from stimuli like impact, friction, or heat.[1][8] Its primary hazard lies in its propensity to detonate violently when dry.

Sensitivity to Stimuli

The dried material is extremely sensitive and poses a severe explosion risk.[2][3][5] To mitigate this, **silver picrate** must be kept wetted with no less than 30% water by mass, which

desensitizes the material for safer storage and handling.[3][5][6] Even when wetted, it should be treated as an explosive.[3][5][6]


Stimulus	Qualitative Sensitivity Description	Citation(s)
Impact/Shock	Extremely sensitive. The dry material may explode if exposed to shock or vibration.	[1][2][3][5]
Friction	Extremely sensitive. The dry material may explode if exposed to friction.	[1][2][3][5]
Heat/Flame	Highly sensitive. The dry material may be ignited by heat, sparks, or flame, leading to an explosion.	[1][2][3][5]
Light	Decomposes on exposure to light, turning brown. This may increase its sensitivity.	[2]
Drying	The loss of water from the wetted compound dramatically increases its mechanical sensitivity, making it prone to violent detonation.	[1]

Note on Quantitative Data: While **silver picrate** is known to be highly sensitive, specific quantitative data from standardized tests, such as detonation velocity, BAM friction tests, or drop hammer impact tests, are not available in the public domain through the conducted searches. For comparison, other sensitive primary explosives like lead styphnate have a detonation velocity of 5,200 m/s, and picric acid has a velocity of 7,350 m/s.[9]

Decomposition Pathway

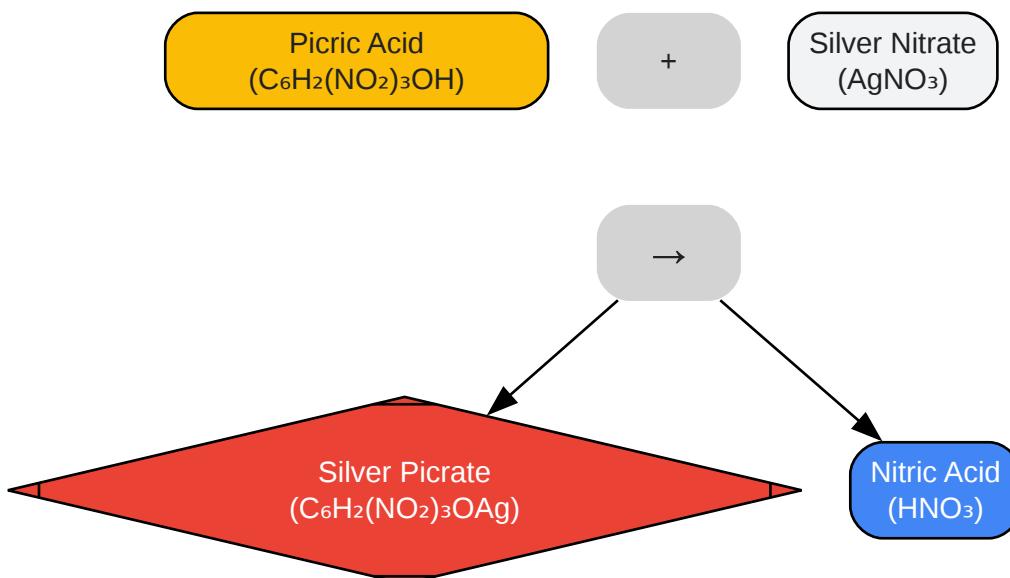
The explosive decomposition of **silver picrate** is a rapid, exothermic reaction. The process is initiated by sufficient energy input (mechanical or thermal), which leads to the breakdown of the

nitroaromatic structure. The organic part of the molecule acts as a fuel, while the nitro groups provide the necessary oxygen for the reaction, and the silver(I) ion is reduced to metallic silver. [1] Poisonous gases, including nitrogen oxides, are produced during detonation or in a fire.[2]

[Click to download full resolution via product page](#)

Figure 1: Logical diagram of stimuli leading to the explosive decomposition of **silver picrate**.

Synthesis and Experimental Protocols


Detailed and verified experimental protocols for the synthesis of **silver picrate** are not readily available in public literature, likely due to the extreme hazards involved. However, a general methodology can be inferred from the synthesis of other metal picrates.

General Synthesis Protocol (Illustrative)

The synthesis of **silver picrate** typically involves a metathesis reaction between a soluble silver salt (e.g., silver nitrate) and picric acid or a soluble picrate salt.

- Preparation of Solutions: Prepare a dilute aqueous solution of picric acid. Separately, prepare a stoichiometric equivalent aqueous solution of silver nitrate.
- Reaction: Slowly add the silver nitrate solution to the picric acid solution with constant, gentle stirring. The reaction should be carried out in a vessel that can withstand potential pressure changes and is located behind a blast shield.
- Precipitation: **Silver picrate**, being sparingly soluble in water, will precipitate out of the solution as a yellow solid.^[4]
- Isolation: The precipitate is isolated by filtration. Crucially, the solid must not be allowed to dry completely.
- Washing and Storage: The collected solid should be washed with distilled water to remove residual nitric acid and unreacted starting materials. The final product must be stored wetted with at least 30% water in a properly labeled, sealed, and protected container.^[3]

[Click to download full resolution via product page](#)

Figure 2: General synthesis pathway for **silver picrate** from picric acid and silver nitrate.

Safe Handling and Storage Protocols

Due to its extreme sensitivity, strict adherence to safety protocols is mandatory when handling **silver picrate**.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is required to minimize risk.[\[10\]](#)[\[11\]](#)

- Eye/Face Protection: Tightly fitting safety goggles and a face shield are essential.
- Skin Protection: Fire-resistant and chemically impervious clothing should be worn. Use of compatible chemical-resistant gloves (e.g., neoprene over Nomex®) is recommended.[\[11\]](#)
- Respiratory Protection: If there is any risk of inhaling dust, a full-face respirator should be used.[\[10\]](#)

Handling and Storage

- Designated Areas: All work with **silver picrate** must be conducted in a designated area, such as a chemical fume hood, with a blast shield placed between the user and the material. [\[11\]](#)
- Wetted State: Never handle **silver picrate** in a dry state. It must be kept wet with at least 30% water at all times.[\[2\]](#)[\[3\]](#)
- Avoidance of Stimuli: Keep the material away from all sources of ignition, including heat, sparks, open flames, static electricity, and light.[\[2\]](#)[\[10\]](#)[\[11\]](#) Avoid any action that could cause friction or impact.
- Tools: Use only non-sparking tools (e.g., wood, plastic, or spark-proof metal alloys).[\[11\]](#)[\[12\]](#)
- Storage: Store in tightly closed containers in a cool, well-ventilated area, away from incompatible materials such as acetylene, ammonia, and other oxidizable substances.[\[2\]](#) The

storage area should be clearly marked with explosion hazard warnings.[11]

- Transport: Dry **silver picrate** is forbidden from transport by the Department of Transportation (DOT).[2]

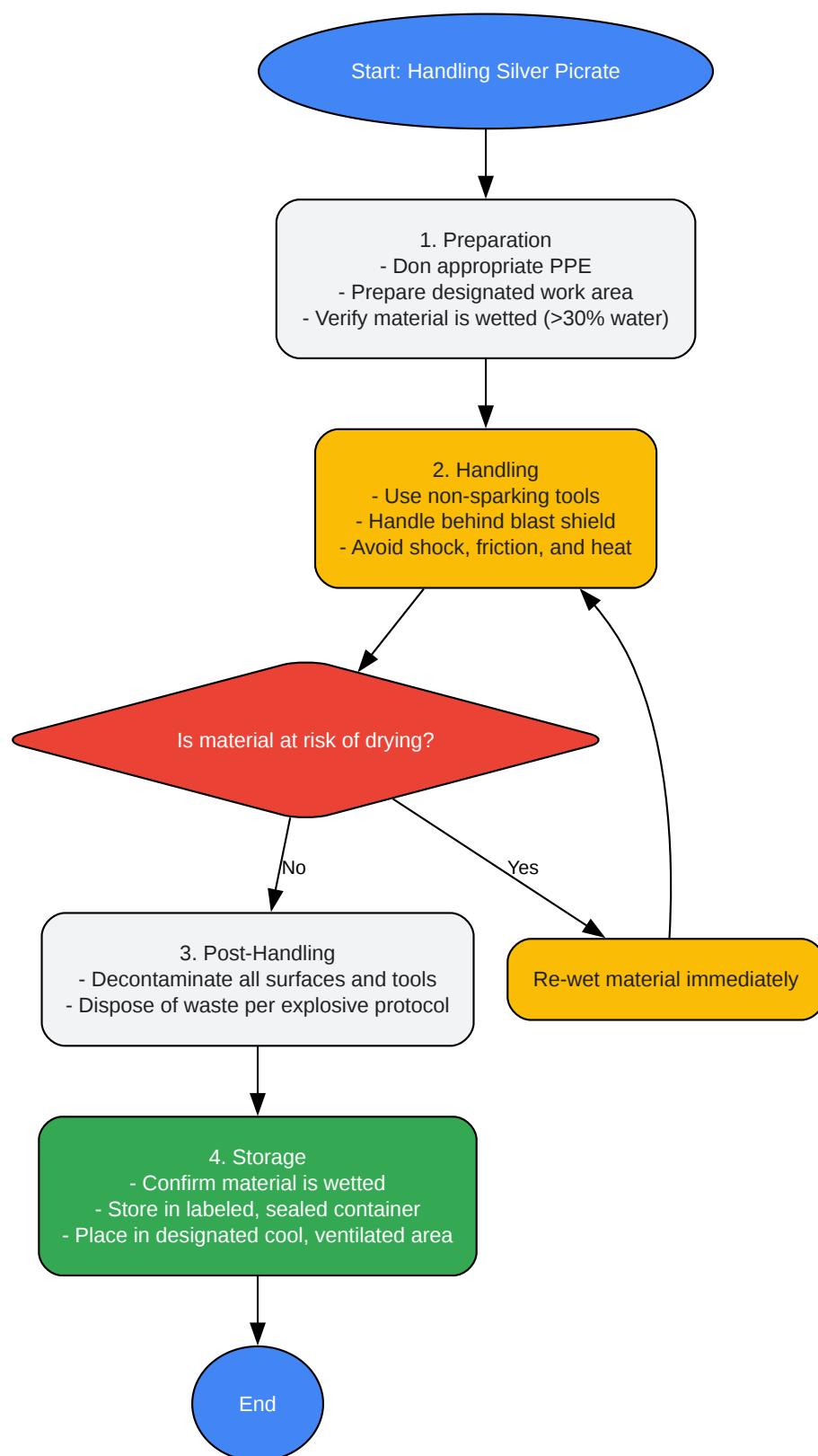

[Click to download full resolution via product page](#)

Figure 3: A logical workflow for the safe handling of **silver picrate** in a laboratory setting.

Conclusion

Silver picrate is a primary explosive of extreme hazard. Its high sensitivity to mechanical and thermal stimuli, particularly when dry, necessitates the most stringent safety protocols. This guide summarizes the known properties and handling procedures based on available literature. The notable absence of comprehensive, quantitative explosive performance data in the public domain underscores its dangerous nature and the limited scope of its study. Any professional considering research involving this compound must prioritize safety, conduct thorough risk assessments, and operate with the understanding that even minute quantities can pose a significant detonation hazard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. laboratorynotes.com [laboratorynotes.com]
- 2. nj.gov [nj.gov]
- 3. Silver Picrate | C6H2AgN3O7 | CID 8976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Silver Picrate [drugfuture.com]
- 5. SILVER PICRATE, WETTED WITH NOT LESS THAN 30% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. lookchem.com [lookchem.com]
- 8. Explosive - Wikipedia [en.wikipedia.org]
- 9. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. ehs.uci.edu [ehs.uci.edu]
- 12. unipd.it [unipd.it]

- To cite this document: BenchChem. [An In-depth Technical Guide on the Explosive Nature of Silver Picrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086978#understanding-the-explosive-nature-of-silver-picrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com